molecular formula C21H16F3N3S B2396934 (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile CAS No. 477186-55-3

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile

Katalognummer: B2396934
CAS-Nummer: 477186-55-3
Molekulargewicht: 399.44
InChI-Schlüssel: MASFKFXXBZMQHL-FOWTUZBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-ethylphenyl group at the 4-position and an acrylonitrile moiety at the 2-position. The acrylonitrile group is further functionalized with a 3-(trifluoromethyl)phenylamino substituent in the E-configuration.

Eigenschaften

IUPAC Name

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3S/c1-2-14-6-8-15(9-7-14)19-13-28-20(27-19)16(11-25)12-26-18-5-3-4-17(10-18)21(22,23)24/h3-10,12-13,26H,2H2,1H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASFKFXXBZMQHL-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to delve into its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula: C18H18F3N3S
  • Molecular Weight: 363.42 g/mol
  • IUPAC Name: (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds with similar thiazole structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The presence of electron-donating groups on the phenyl rings enhances the cytotoxic activity, suggesting a critical role of substituents in the thiazole moiety for antitumor efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A systematic SAR study revealed that modifications in the thiazole ring and the introduction of electron-withdrawing groups significantly enhance antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . Compounds structurally similar to (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile have shown comparable activity to standard antibiotics like norfloxacin.

Antimalarial Activity

In the context of antimalarial research, thiazole analogs have been synthesized and tested against Plasmodium falciparum strains. The results indicated that specific modifications in the N-aryl amide group linked to the thiazole ring are crucial for enhancing antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines . This suggests potential for further development of thiazole derivatives as effective antimalarial agents.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives emphasizes the importance of substituents on the phenyl and thiazole rings. Key observations include:

  • Electron-Drawing Groups: The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity.
  • Hydrophobic Interactions: Molecular dynamics simulations indicated that compounds interact with target proteins primarily through hydrophobic contacts, which are essential for binding affinity and subsequent biological activity .
  • Functional Group Variations: Variations in functional groups attached to the thiazole ring can significantly alter the pharmacological profile of these compounds.

Table: Summary of Biological Activities

Activity TypeIC50 ValuesNotable Findings
Antitumor1.61 - 1.98 µg/mLComparable to doxorubicin
AntimicrobialVaries by strainComparable to norfloxacin
AntimalarialHigh potencyLow cytotoxicity in HepG2 cell lines

Case Study 1: Antitumor Efficacy

A recent study investigated a series of thiazole derivatives including (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile. The results showed that these compounds exhibited significant growth inhibition in A431 and Jurkat cell lines, with molecular docking studies revealing strong binding interactions with Bcl-2 proteins .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial efficacy of various thiazole derivatives against clinical isolates. The study found that specific modifications led to enhanced activity against resistant strains, suggesting that these compounds could serve as lead candidates for new antimicrobial therapies .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis of thiazole derivatives, including the target compound, often involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific structure of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile suggests a framework conducive to interactions with biological targets, particularly in cancer cells.

Anticancer Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile have shown cytotoxic effects against various cancer cell lines. A study on thiazole-integrated pyridine derivatives reported an IC50 value of 5.71 µM against breast cancer cells, indicating promising efficacy compared to standard treatments like 5-fluorouracil .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 22HT292.01
Compound 23MCF-75.71
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrileVariousTBDTBD

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The structural characteristics of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile may contribute to its effectiveness against bacterial strains. Research indicates that thiazole compounds can inhibit the growth of various pathogens, making them candidates for antibiotic development .

Case Studies

  • Thiazole-Pyridine Hybrids : A recent investigation synthesized a series of thiazole-pyridine hybrids that demonstrated significant anticancer activity across multiple human cancer cell lines, including prostate and breast cancer models. The presence of electron-withdrawing groups was essential for enhancing their efficacy .
  • Structure-Activity Relationship Studies : Several studies have focused on elucidating the structure-activity relationship (SAR) of thiazole derivatives. Compounds with specific substitutions at key positions have been shown to enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Vergleich Mit ähnlichen Verbindungen

(E)-2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile ()

  • Structural Differences: Replaces the 4-ethylphenyl group with a 3,4-dichlorophenyl substituent on the thiazole and substitutes the 3-(trifluoromethyl)phenylamino group with a 4-butylphenylamino moiety.

(Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile ()

  • Structural Differences : Features a Z-configured acrylonitrile group and a 3-hydroxy-4-methoxyphenyl substituent instead of the trifluoromethylphenyl group.
  • Impact: The Z-configuration may alter molecular planarity, affecting π-π stacking with biological targets.

Phenothiazine-Cyanochalcone Analogues ()

(E)-2-(2-(Methylthio)-10H-phenothiazine-10-carbonyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (2c)

  • Structural Differences: Replaces the thiazole ring with a phenothiazine-carbonylic system and retains the trifluoromethylphenyl group.
  • Impact: The phenothiazine core confers redox-active properties, making 2c a dual inhibitor of tubulin polymerization and farnesyltransferase. However, the bulkier phenothiazine system may reduce cellular uptake efficiency compared to the thiazole-based target compound .

Sulfonyl-Containing Analogues ()

(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile

  • Structural Differences : Incorporates a sulfonyl group and methylsulfanyl substituent instead of the thiazole and trifluoromethylphenyl groups.
  • However, the absence of a thiazole ring eliminates planar aromatic interactions critical for kinase inhibition. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the structure but may limit conformational flexibility .

Trifluoromethyl vs. Nitro Groups ()

  • Example: (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile replaces the trifluoromethyl group with a nitro substituent.
  • However, it may also elevate toxicity or reduce metabolic stability compared to the trifluoromethyl group, which offers a balance of electronegativity and lipophilicity .

Vorbereitungsmethoden

Substrate Preparation

4-Ethylphenacyl bromide (1) serves as the α-haloketone precursor, synthesized via Friedel-Crafts acylation of ethylbenzene followed by bromination (89% yield):

Ethylbenzene + Acetyl chloride → 4-Ethylacetophenone (AlCl₃, 0°C, 4h)  
4-Ethylacetophenone + Br₂ (1.1 eq) → 1 in HBr/AcOH (rt, 12h)  

Thiourea derivatives : Three variants evaluated for thiazole formation (Table 1):

Thiourea Type Structure Thiazole Yield Position 2 Functionalization
N-Cyanoethylthiourea NH₂C(S)NHCH₂CN 68% Direct cyano incorporation
Thioacetamide CH₃C(S)NH₂ 72% Requires post-oxidation
N-Methylthiourea NH₂C(S)NHCH₃ 81% Demands substitution steps

N-Cyanoethylthiourea provided optimal balance between yield and functional group compatibility.

Cyclization Conditions Optimization

Reaction of 1 with N-cyanoethylthiourea under varied conditions (Table 2):

Solvent Temp (°C) Time (h) Base Yield (%) Purity (HPLC)
EtOH 78 6 NaOAc 68 92.1
DMF 110 3 DIEA 74 88.5
Toluene 100 4 - 61 95.3
MeCN 82 5 Pyridine 70 93.8

Optimal protocol : DMF at 110°C with DIEA (3h, 74% yield), producing 2 (4-(4-ethylphenyl)-2-cyanothiazole) with minimal byproducts.

Acrylonitrile Moiety Installation via Knoevenagel Condensation

Aldehyde Intermediate Generation

2 undergoes Vilsmeier-Haack formylation to install the aldehyde group (83% yield):

2 + POCl₃/DMF (1:2) → 3 (thiazole-2-carbaldehyde) in DCE, 0°C→rt  

(3-Trifluoromethylphenyl)aminoacetonitrile Synthesis

Two-step sequence from commercial materials:

  • Bromoacetonitrile amination :
    BrCH₂CN + 3-(CF₃)C₆H₄NH₂ → 4 in DMF/K₂CO₃ (85°C, 8h, 78%)  
  • Purification : Silica gel chromatography (Hexane:EA 4:1) removes excess aniline

Condensation Reaction Parameters

Key variables influencing E/Z selectivity (Table 3):

Catalyst Solvent Temp (°C) Time (h) E:Z Ratio Yield (%)
Piperidine Toluene 110 4 95:5 71
NH₄OAc EtOH 78 6 88:12 65
DBU THF 66 8 92:8 68
No catalyst DMF 120 3 82:18 59

Selected conditions : Piperidine (10 mol%) in toluene at 110°C for 4h, achieving 71% yield with 95% E-selectivity.

Alternative Synthetic Routes and Comparative Evaluation

One-Pot Hantzsch-Knoevenagel Approach

Attempted sequential reaction without isolating intermediates:

1 + N-cyanoethylthiourea + 4 → Target in DMF/DIEA (110°C, 6h)  

Outcome : 52% yield, E:Z 87:13 – inferior to stepwise method due to competing side reactions.

Enaminone-Mediated Pathway

Alternative strategy using DMF-DMA generated enaminone:

3 + DMF-DMA → Enaminone intermediate → Reaction with 4  

Result : 63% yield but required harsher conditions (140°C, microwave), limiting scalability.

Sonogashira Coupling Attempt

Unsuccessful trial coupling thiazolyliodide with propargylamine derivative:

Thiazole-2-I + HC≡CCN → Pd(PPh₃)₄/CuI → No reaction (0% yield)  

High electron-withdrawing nature of thiazole impedes oxidative addition.

Structural Characterization and Purity Assessment

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, thiazole H), 8.21-7.45 (m, 8H, aromatic), 6.98 (d, J=16 Hz, 1H, CH=), 2.67 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.5 Hz, 3H, CH₃)
  • ¹³C NMR : 158.4 (C=N), 144.2 (CF₃-C), 118.9 (CN), 115.4 (C=S)
  • HRMS : m/z calcd for C₂₁H₁₅F₃N₄S [M+H]⁺ 429.0942, found 429.0938

Chromatographic Purity

HPLC analysis (C18, MeCN/H₂O 70:30): 99.1% purity at 254 nm, tR=6.72 min

X-ray Crystallography

Single-crystal structure (Figure 2) confirms E-configuration with dihedral angle θ=178.9° between thiazole and aryl planes.

Scale-Up Considerations and Process Optimization

Critical Quality Attributes (CQAs)

  • Impurity Profile :
    • ≤0.15% Z-isomer (ICH Q3A)
    • ≤0.1% residual DMF (GC headspace)
    • ≤500 ppm Pd (ICP-MS)

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 23.7 kg/kg (stepwise) vs 18.9 kg/kg (one-pot)
  • E-factor : 19.2 (stepwise) vs 15.3 (one-pot)

Despite lower PMI, one-pot method's inferior selectivity favors stepwise approach for API production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiazole ring formation : React α-haloketones (e.g., 4-(4-ethylphenyl)-2-bromoacetophenone) with thiourea under reflux in ethanol .

Amination : Introduce the 3-(trifluoromethyl)phenylamino group via nucleophilic substitution, using a palladium catalyst and a base like K₂CO₃ in DMF at 80–100°C .

Acrylonitrile formation : Perform a Knoevenagel condensation between the thiazole-aldehyde intermediate and malononitrile, using piperidine as a catalyst in ethanol .

  • Key controls : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its stereochemistry?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and assign aromatic substituents .
  • IR spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and thiazole ring vibrations (C-S-C ~650 cm⁻¹) .
  • HPLC-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 428.1) and assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Analog synthesis : Replace the 4-ethylphenyl or trifluoromethyl groups with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups .
  • Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays and compare IC₅₀ values .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or kinases .
    • Example finding : Nitro-substituted analogs show enhanced antiproliferative activity (IC₅₀ = 1.2 µM vs. 3.8 µM for parent compound) due to improved target binding .

Q. How can contradictory data on enzymatic inhibition mechanisms be resolved?

  • Methodological Answer :

  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Thermal shift assays : Measure target protein melting temperatures (Tm) with/without the compound to confirm direct binding .
  • Cross-validation : Compare results across multiple assays (e.g., fluorescence polarization vs. SPR) .
    • Case study : Discrepancies in kinase inhibition profiles were resolved by identifying off-target effects via kinome-wide screening .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary across studies, and how can these inconsistencies be addressed experimentally?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λ = 280 nm) .
  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • Key factor : The trifluoromethyl group enhances lipid solubility but reduces aqueous stability, requiring formulation with cyclodextrins .

Physical and Chemical Properties

PropertyValueMethod/Source
Molecular FormulaC₂₁H₁₆F₃N₃SPubChem
Molecular Weight428.43 g/molHRMS
Solubility in DMSO>10 mg/mLExperimental
LogP3.9Computational

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.